molecular formula C13H15NO2 B1599002 ethyl 3,5-dimethyl-1H-indole-2-carboxylate CAS No. 16423-76-0

ethyl 3,5-dimethyl-1H-indole-2-carboxylate

Cat. No.: B1599002
CAS No.: 16423-76-0
M. Wt: 217.26 g/mol
InChI Key: SOBSEOUZZDHRIZ-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

ethyl 3,5-dimethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBSEOUZZDHRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408451
Record name ethyl 3,5-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16423-76-0
Record name ethyl 3,5-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.57 g of p-toluidine are placed in a mixture of 120 ml of water and 50 ml of concentrated HCl, followed by dropwise addition, at 0° C., of 15.4 g of NaNO2 in 40 ml of water and the mixture is left stirring for 20 minutes at 0° C. A solution of 32 g of ethyl 2-ethyl-3-oxobutyrate in 150 ml of EtOH and 150 ml of 20% NaOH solution are added, at −10° C., to the p-toluenediazonium chloride solution thus formed. After stirring for 30 minutes at −5° C., the mixture is acidified to pH=4 by addition of dilute HCl and one litre of water. On trituration, a red solid forms, which is filtered off and then dried in an oven at 40° C. This solid is taken up in 200 ml of absolute EtOH and 20 ml of concentrated H2SO4 and the mixture is then refluxed for 45 minutes. The reaction medium is poured into an ice/water mixture and filtered, the precipitate is then taken up in EtOAc and this solution is washed with water and dried over MgSO4. The residue is chromatographed on silica, eluting with a DCM/heptane mixture: m.p.=118° C.
Name
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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23.57 g
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120 mL
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50 mL
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15.4 g
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40 mL
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32 g
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150 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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